molecular formula C11H14N2 B14793772 3-(1-Amino-2-methylpropyl)benzonitrile

3-(1-Amino-2-methylpropyl)benzonitrile

Cat. No.: B14793772
M. Wt: 174.24 g/mol
InChI Key: TYAPQCMQFRJYRS-UHFFFAOYSA-N
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Description

3-(®-1-Amino-2-methylpropyl)benzonitrile is an organic compound belonging to the class of nitriles. This compound features a benzonitrile moiety attached to an amino group via a chiral carbon center. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(®-1-Amino-2-methylpropyl)benzonitrile can be achieved through several methods:

    Amination of Benzonitrile Derivatives: One common method involves the amination of benzonitrile derivatives using chiral amines under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired stereochemistry.

    Hydrocyanation of Styrene Derivatives: Another approach involves the hydrocyanation of styrene derivatives followed by amination. This method also requires careful control of reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 3-(®-1-Amino-2-methylpropyl)benzonitrile often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:

    Catalytic Hydrogenation: Using a suitable catalyst to hydrogenate precursor compounds.

    Chiral Resolution: Employing chiral resolution techniques to separate the desired enantiomer from the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

3-(®-1-Amino-2-methylpropyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or amides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include oximes, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(®-1-Amino-2-methylpropyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(®-1-Amino-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler nitrile compound without the chiral center.

    3-Aminobenzonitrile: Similar structure but lacks the chiral center and methyl group.

    2-Methyl-3-aminobenzonitrile: Contains a methyl group but differs in the position of the amino group.

Uniqueness

3-(®-1-Amino-2-methylpropyl)benzonitrile is unique due to its chiral center, which imparts specific stereochemical properties and potential biological activity. This makes it a valuable compound for research in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(1-amino-2-methylpropyl)benzonitrile

InChI

InChI=1S/C11H14N2/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-6,8,11H,13H2,1-2H3

InChI Key

TYAPQCMQFRJYRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC(=C1)C#N)N

Origin of Product

United States

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